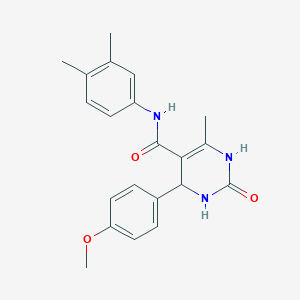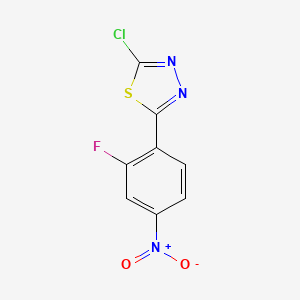
2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole” is a complex organic compound that contains several functional groups, including a chloro group, a fluoro group, a nitro group, and a thiadiazole ring .
Synthesis Analysis
While the exact synthesis of this compound is not available, it might involve several steps, including nitration, halogenation, and formation of the thiadiazole ring .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of electronegative atoms like nitrogen, oxygen, and halogens (chlorine and fluorine) could result in regions of partial positive and negative charge, leading to interesting chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the halogens could be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could make it soluble in polar solvents .科学的研究の応用
Corrosion Inhibition
Research on 2,5-disubstituted 1,3,4-thiadiazoles, including compounds structurally related to 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole, has shown their effectiveness as corrosion inhibitors for mild steel in acidic conditions. The study used AC impedance techniques to demonstrate that these compounds could significantly reduce corrosion, with a focus on the correlation between inhibition efficiencies and quantum chemical parameters. This indicates a potential application of 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole in protecting metal surfaces in industrial environments (Bentiss et al., 2007).
Fluorescence Probes and Biological Activity
Compounds within the 1,3,4-thiadiazole family, akin to 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole, have been studied for their dual fluorescence effects and biological activity. Such effects are closely related to the structure of the substituent and molecular aggregation, which can significantly impact their applications as fluorescence probes in biological and molecular medicine. These properties suggest potential uses of 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole in diagnostic and therapeutic applications, leveraging its fluorescence characteristics for probing and imaging in cellular environments (Budziak et al., 2019).
Synthesis of Heterocyclic Compounds
The chemical reactivity of compounds structurally similar to 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole facilitates the synthesis of a wide range of heterocyclic scaffolds. These compounds can undergo ring-opening reactions to produce intermediates that are useful in synthesizing diverse heterocyclic structures. Such versatility in chemical transformations underlines the potential of 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of compounds with varied biological activities (Androsov, 2008).
Anticancer and Neuroprotective Activities
Studies on derivatives of 1,3,4-thiadiazole compounds have revealed promising anticancer and neuroprotective activities. Specifically, certain derivatives have shown efficacy in inhibiting the proliferation of tumor cells and demonstrating neuroprotective effects in neuronal cultures exposed to toxic conditions. This suggests that 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole and its derivatives might have therapeutic potential in treating cancer and neurodegenerative diseases, indicating a significant area for further research and development (Rzeski et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFN3O2S/c9-8-12-11-7(16-8)5-2-1-4(13(14)15)3-6(5)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUGVYFTCFRJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C2=NN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole | |
CAS RN |
1340057-97-7 |
Source


|
| Record name | 2-chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

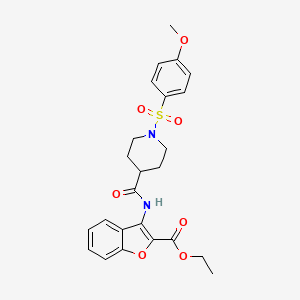

![6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2452931.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate](/img/structure/B2452932.png)

![N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B2452934.png)
![Tert-butyl 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B2452936.png)
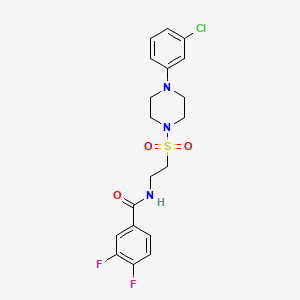
![5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2452939.png)
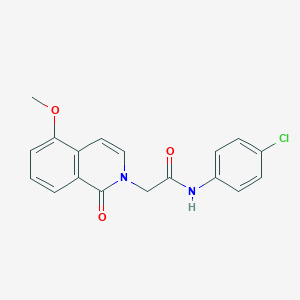
![1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2452943.png)
![2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2452944.png)
